Excitatory Potency on RAPN Neuron – Threo-D vs. Erythro-D Isomer
On the right anterior pallial neuron (RAPN) of Achatina fulica, threo-β-hydroxy-D-glutamic acid (threo‑D‑BHGA) is significantly excitatory (EPQ = 0.3, MEC = 10⁻⁴ M), whereas the erythro‑D stereoisomer is completely ineffective (EPQ < 0.03) [1]. This represents at least a 10‑fold difference in excitatory potency between the two D‑configured isomers, underscoring the critical role of the C‑3 (β) stereochemistry.
| Evidence Dimension | Neuronal excitability – Effective Potency Quotient (EPQ) on RAPN |
|---|---|
| Target Compound Data | threo‑D‑BHGA: EPQ = 0.3; MEC = 10⁻⁴ M |
| Comparator Or Baseline | erythro‑D‑BHGA: EPQ < 0.03 (ineffective); D‑Glutamic acid: EPQ 0–0.1 at 10⁻³ M |
| Quantified Difference | ≥10‑fold higher EPQ for threo‑D‑BHGA compared to erythro‑D‑BHGA; ≥3‑fold higher potency than D‑glutamic acid at 10× lower test concentration |
| Conditions | Bath application on the RAPN giant neuron of Achatina fulica; EPQ normalized to the most effective substance (erythro‑L‑BHGA = 1.0) |
Why This Matters
Researchers requiring a stereochemically pure D‑configured excitatory agonist for glutamatergic signaling studies must select the threo‑D isomer, as the erythro‑D isomer is inactive.
- [1] Effects of four stereoisomers of β-hydroxyglutamic acid on identifiable giant neurons of an African giant snail (Achatina fulica Férussac). European Journal of Pharmacology, 1985, 118(1-2), 73–79. DOI: 10.1016/0014-2999(85)90113-X View Source
